2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, also known as GW441756, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a small molecule inhibitor that binds to the active site of gamma-secretase, which is an enzyme that cleaves the amyloid precursor protein to produce amyloid beta peptides. By inhibiting gamma-secretase activity, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide reduces the production of amyloid beta peptides that are implicated in Alzheimer's disease. 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide also has antioxidant properties that protect dopaminergic neurons from oxidative stress-induced cell death in Parkinson's disease. In multiple sclerosis, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide reduces inflammation and demyelination by modulating the immune response.
Biochemical and Physiological Effects:
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been shown to have beneficial effects on biochemical and physiological processes in various disease models. In Alzheimer's disease, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide reduces the production of amyloid beta peptides that are implicated in the pathogenesis of the disease. In Parkinson's disease, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide protects dopaminergic neurons from oxidative stress-induced cell death. In multiple sclerosis, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide reduces inflammation and demyelination by modulating the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for gamma-secretase inhibition. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its effects on other biological processes outside of gamma-secretase inhibition may limit its therapeutic potential in certain disease models.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide. One potential direction is the development of more potent and selective gamma-secretase inhibitors that can be used as therapeutic agents for Alzheimer's disease. Another direction is the investigation of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide's potential therapeutic applications in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the development of new formulations of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide that improve its solubility and bioavailability may enhance its therapeutic potential in vivo.
Métodos De Síntesis
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide can be synthesized through a multistep process involving the reaction of 6-methyl-1,3-benzothiazol-2-amine with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.
Aplicaciones Científicas De Investigación
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to inhibit the activity of the enzyme gamma-secretase, which is involved in the production of amyloid beta peptides that are implicated in Alzheimer's disease. In Parkinson's disease, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. In multiple sclerosis, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been shown to reduce inflammation and demyelination in animal models.
Propiedades
IUPAC Name |
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c1-8-2-5-12-13(6-8)23-15(17-12)18-14(20)10-4-3-9(19(21)22)7-11(10)16/h2-7H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREOZTGXSIPRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.